3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

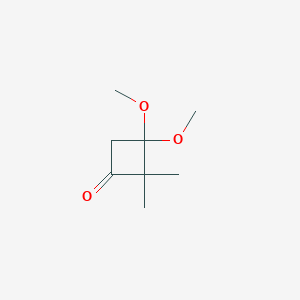

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is a chemical compound with the CAS Number: 2091677-17-5 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 3,3-dimethoxy-2,2-dimethylcyclobutan-1-one .

Molecular Structure Analysis

The InChI code for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Structural Mimicry and DNA Damage Research

Stereoisomeric C5-C5'-Linked Dihydrothymine Dimers Production

Research by Ito et al. (1999) has explored the formation of stereoisomeric dihydrothymine dimers through the radiolytic one-electron reduction of thymine derivatives. These compounds exhibit structural similarities with cyclobutane pyrimidine photodimers, which are known to be mutagenic and carcinogenic, induced by UV light. This study highlights the potential of dimethoxydimethylcyclobutanone derivatives in mimicking DNA damage and studying mutagenic processes (Ito, Shinohara, Hatta, & Nishimoto, 1999).

Materials Science and Polymer Chemistry

Preparation of Poly(1,1-dimethyl silabutane)

Kawahara et al. (2004) have demonstrated the anionic polymerization of 1,1-dimethyl-1-silacyclobutane, resulting in high molecular weight poly(1,1-dimethyl silabutane). This research underscores the role of dimethylcyclobutanone derivatives in synthesizing new crystalline polymers with potential applications in materials science (Kawahara, Nagai, Kazama, Takano, & Isono, 2004).

Organic Synthesis and Reaction Mechanisms

Synthesis and Ring-Opening Reactions

Butler et al. (2000) have investigated the addition of dimethoxycarbene to electron-deficient double bonds in cyclobutene diesters, leading to the formation of bicyclo[2.1.0]pentanone acetals. This study provides insights into the synthetic utility of dimethoxycyclobutanone derivatives in creating complex cyclic structures, highlighting their importance in organic synthesis and mechanistic studies (Butler, Halton, Warkentin, & Warrener, 2000).

Photocatalysis and Light-Induced Reactions

Visible Light Photocatalysis with Flavin Derivatives

Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation via [2+2] cycloadditions. This work suggests the potential use of dimethylcyclobutanone derivatives in developing new photocatalytic systems for light-induced organic transformations (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3,3-Dimethoxy-2-butanone, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Propiedades

IUPAC Name |

3,3-dimethoxy-2,2-dimethylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOWJRHSFUZRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC1(OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2440858.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)

![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)

![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2440877.png)